2-(6-(Phenylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
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Overview
Description
2-(6-(Phenylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound featuring a pyrrolidine ring attached to a pyridine ring, which is further substituted with a phenylamino group
Preparation Methods
The synthesis of 2-(6-(Phenylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the pyridine and phenylamino groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may employ continuous flow reactors to optimize the reaction conditions and scale up the production efficiently .
Chemical Reactions Analysis
2-(6-(Phenylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenylamino and pyridine groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
2-(6-(Phenylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of 2-(6-(Phenylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-(6-(Phenylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde include:
Pyrrolidine-2,5-dione: Known for its biological activity and use in medicinal chemistry.
Pyrrolidine-2-one: Another pyrrolidine derivative with significant applications in drug discovery.
Phenylpyridine derivatives: These compounds share structural similarities and are used in various chemical and biological studies. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17N3O |
---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
2-(6-anilinopyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C16H17N3O/c20-12-19-10-4-7-15(19)13-8-9-16(17-11-13)18-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,15H,4,7,10H2,(H,17,18) |
InChI Key |
QMWXVAUIUUTVPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C=O)C2=CN=C(C=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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